2-{(E)-[(3-cyclohexyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid
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Overview
Description
2-[(E)-(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]benzoic acid is a complex organic compound that features a triazole ring, a benzoic acid moiety, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]benzoic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid moiety
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield sulfoxides or sulfones, while reduction with lithium aluminum hydride can produce thiols .
Scientific Research Applications
2-[(E)-(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for more complex molecules.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity
Mechanism of Action
The mechanism of action of 2-[(E)-(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of bacterial cell wall synthesis or disruption of cancer cell metabolism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and benzoic acid derivatives. Examples are:
- 2-[(E)-(3-phenyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]benzoic acid
- 2-[(E)-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]benzoic acid .
Uniqueness
What sets 2-[(E)-(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]benzoic acid apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyclohexyl group, in particular, can influence the compound’s steric properties and its interaction with biological targets .
Properties
Molecular Formula |
C16H18N4O2S |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-[(E)-(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]benzoic acid |
InChI |
InChI=1S/C16H18N4O2S/c21-15(22)13-9-5-4-8-12(13)10-17-20-14(18-19-16(20)23)11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2,(H,19,23)(H,21,22)/b17-10+ |
InChI Key |
PQHDDOVQMIUNBG-LICLKQGHSA-N |
Isomeric SMILES |
C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3C(=O)O |
Canonical SMILES |
C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC=CC=C3C(=O)O |
solubility |
31.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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